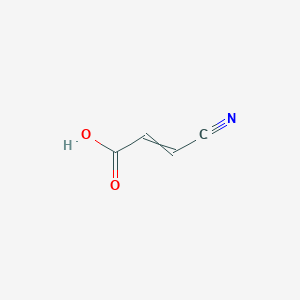
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of an amino group at the 2-position and a 3,4-dichlorophenethyl group at the 5-position of the thiadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole typically involves the reaction of 3,4-dichlorophenethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.
-
Step 1: Formation of Intermediate
- React 3,4-dichlorophenethylamine with thiocarbohydrazide in a suitable solvent like ethanol or methanol.
- Heat the reaction mixture to reflux for several hours to form the intermediate.
-
Step 2: Cyclization
- Add a dehydrating agent such as POCl3 or SOCl2 to the reaction mixture.
- Continue heating the mixture to promote cyclization and formation of the thiadiazole ring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amino group and the dichlorophenethyl group can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)
Substitution: Halogenating agents, alkylating agents, acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
科学研究应用
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the 3,4-dichlorophenethyl group, resulting in different chemical and biological properties.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 3,4-dichlorophenethyl group, leading to variations in reactivity and applications.
2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the phenethyl group.
Uniqueness
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the 3,4-dichlorophenethyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s reactivity, stability, and potential biological activities compared to other thiadiazole derivatives.
属性
分子式 |
C10H9Cl2N3S |
|---|---|
分子量 |
274.17 g/mol |
IUPAC 名称 |
5-[2-(3,4-dichlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3S/c11-7-3-1-6(5-8(7)12)2-4-9-14-15-10(13)16-9/h1,3,5H,2,4H2,(H2,13,15) |
InChI 键 |
ZTKDJAIWWYDIPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC2=NN=C(S2)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


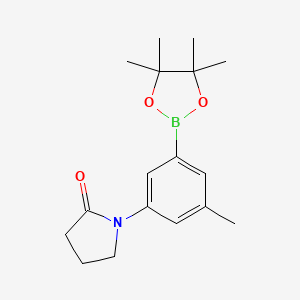
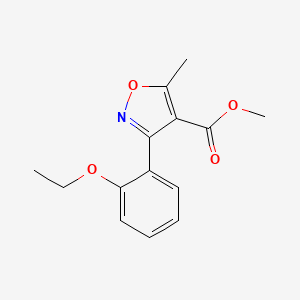
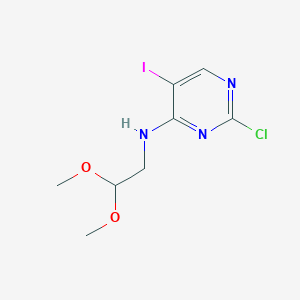

![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
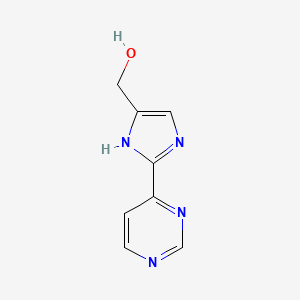
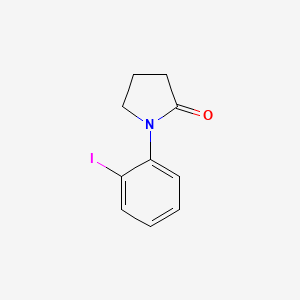
![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
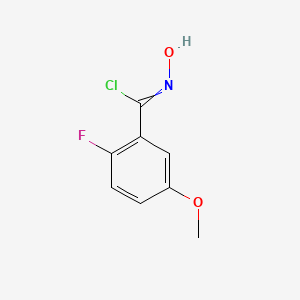
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)
